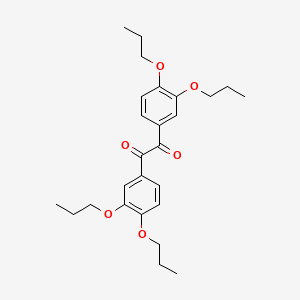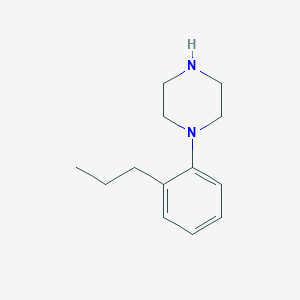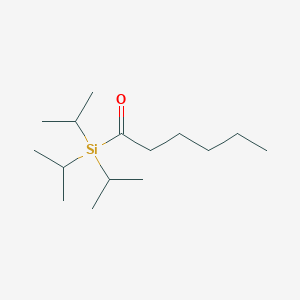
Bis(3,4-dipropoxyphenyl)ethane-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3,4-dipropoxyphenyl)ethane-1,2-dione is an organic compound belonging to the class of α-dicarbonyl compounds These compounds are characterized by the presence of two carbonyl groups (C=O) on adjacent carbon atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,4-dipropoxyphenyl)ethane-1,2-dione typically involves the condensation of 3,4-dipropoxybenzaldehyde with an appropriate reagent to form the desired diketone. One common method is the benzoin condensation, which involves the use of cyanide ions as a catalyst. The reaction conditions usually require a solvent such as ethanol or methanol and a controlled temperature to ensure the formation of the diketone.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic systems and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: Bis(3,4-dipropoxyphenyl)ethane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols or hydrocarbons.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or hydrocarbons.
Substitution: Nitro or halogenated derivatives of the original compound.
科学的研究の応用
Bis(3,4-dipropoxyphenyl)ethane-1,2-dione has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein cross-linking.
Industry: It is utilized in the production of materials with specific optical and electronic properties, such as photoconductive materials and display technologies
作用機序
The mechanism of action of Bis(3,4-dipropoxyphenyl)ethane-1,2-dione involves its interaction with molecular targets through its carbonyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or the formation of cross-linked protein structures. The compound’s ability to undergo various chemical reactions also allows it to participate in complex biochemical pathways .
類似化合物との比較
1,2-Bis(3,4-dimethoxyphenyl)ethane-1,2-dione: This compound has similar structural features but with methoxy groups instead of propoxy groups.
1,2-Bis(diphenylphosphino)ethane: Although structurally different, it shares some chemical reactivity due to the presence of phosphorus atoms.
Uniqueness: Bis(3,4-dipropoxyphenyl)ethane-1,2-dione is unique due to its specific propoxy substituents, which can influence its solubility, reactivity, and interaction with other molecules. These properties make it particularly valuable in applications requiring specific chemical and physical characteristics .
特性
CAS番号 |
138145-22-9 |
|---|---|
分子式 |
C26H34O6 |
分子量 |
442.5 g/mol |
IUPAC名 |
1,2-bis(3,4-dipropoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C26H34O6/c1-5-13-29-21-11-9-19(17-23(21)31-15-7-3)25(27)26(28)20-10-12-22(30-14-6-2)24(18-20)32-16-8-4/h9-12,17-18H,5-8,13-16H2,1-4H3 |
InChIキー |
XXYMFKRCNGLRMZ-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C(=O)C2=CC(=C(C=C2)OCCC)OCCC)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3H-Pyrrolo[2,3-b]pyridin-3-one, 4-chloro-1,2-dihydro-1-(phenylsulfonyl)-](/img/structure/B14282113.png)
![N-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]pyrazin-2-amine](/img/structure/B14282116.png)


![N-[2-(2-Bromo-3-methoxy-3-phenylpropanoyl)phenyl]acetamide](/img/structure/B14282129.png)


![Bis[(oxiran-2-yl)methyl] pentanedioate](/img/structure/B14282145.png)

![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)

![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)

